2-Iodo-3,4-dimethoxybenzonitrile
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Overview
Description
2-Iodo-3,4-dimethoxybenzonitrile is an organic compound with the molecular formula C9H8INO2 It is a derivative of benzonitrile, where the benzene ring is substituted with iodine and two methoxy groups at the 2, 3, and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3,4-dimethoxybenzonitrile typically involves the iodination of 3,4-dimethoxybenzonitrile. One common method includes the reaction of 3,4-dimethoxybenzonitrile with iodine and a suitable oxidizing agent, such as sodium iodate, in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent like acetic acid at elevated temperatures to facilitate the iodination process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3,4-dimethoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or the methoxy groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Iodo-3,4-dimethoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-3,4-dimethoxybenzonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary and are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzonitrile: Lacks the iodine substitution, making it less reactive in certain chemical reactions.
2-Iodo-4,5-dimethoxybenzonitrile: Similar structure but with different substitution pattern, leading to different reactivity and applications.
2-Iodo-3,5-dimethoxybenzonitrile: Another isomer with distinct chemical properties.
Uniqueness
2-Iodo-3,4-dimethoxybenzonitrile is unique due to the specific positioning of the iodine and methoxy groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
CAS No. |
192869-09-3 |
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Molecular Formula |
C9H8INO2 |
Molecular Weight |
289.07 g/mol |
IUPAC Name |
2-iodo-3,4-dimethoxybenzonitrile |
InChI |
InChI=1S/C9H8INO2/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4H,1-2H3 |
InChI Key |
JTVXKTKBFZQQPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C#N)I)OC |
Origin of Product |
United States |
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